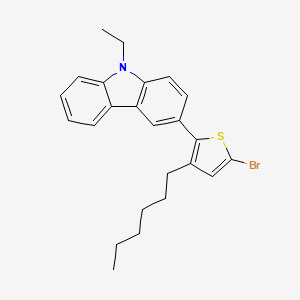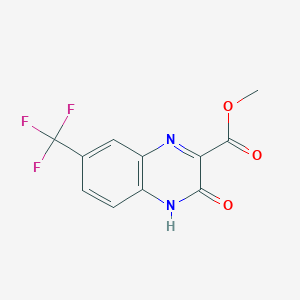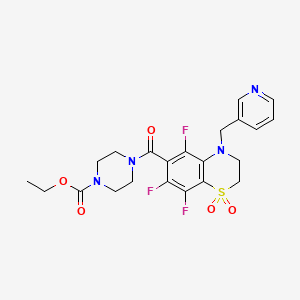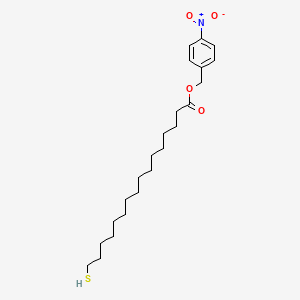![molecular formula C23H19N2P B12615797 (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine CAS No. 918629-90-0](/img/structure/B12615797.png)
(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine is a complex organic compound that features a pyrrole ring substituted with a diphenylphosphanyl group and a phenylmethanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine typically involves the reaction of 1-(diphenylphosphanyl)-1H-pyrrole with N-phenylmethanimine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by transition metal complexes to enhance yield and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, but lacks the pyrrole and imine functionalities.
1-(Diphenylphosphanyl)-1H-pyrrole: Similar structure but without the N-phenylmethanimine moiety.
N-Phenylmethanimine: Contains the imine group but lacks the diphenylphosphanyl and pyrrole components.
Uniqueness
(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine is unique due to its combination of a phosphanyl group, a pyrrole ring, and an imine moiety. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
918629-90-0 |
|---|---|
Fórmula molecular |
C23H19N2P |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(1-diphenylphosphanylpyrrol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C23H19N2P/c1-4-11-20(12-5-1)24-19-21-13-10-18-25(21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H |
Clave InChI |
CILWTTFMYYEAEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)




![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)


![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)

